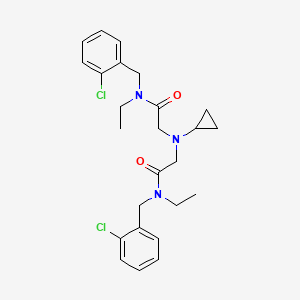

2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide)

Description

2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) (CAS 1353964-61-0) is a bis-acetamide derivative featuring a cyclopropylazane diyl bridge and dual N-(2-chlorobenzyl)-N-ethyl substituents. Its molecular formula is C₂₈H₃₀Cl₂N₄O₂, with a molecular weight of 525.47 g/mol. The compound’s structure combines a strained cyclopropane ring, which may enhance metabolic stability, with lipophilic 2-chlorobenzyl groups that could improve membrane permeability.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[[2-[(2-chlorophenyl)methyl-ethylamino]-2-oxoethyl]-cyclopropylamino]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31Cl2N3O2/c1-3-28(15-19-9-5-7-11-22(19)26)24(31)17-30(21-13-14-21)18-25(32)29(4-2)16-20-10-6-8-12-23(20)27/h5-12,21H,3-4,13-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHNEHHHWUCEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1Cl)C(=O)CN(CC(=O)N(CC)CC2=CC=CC=C2Cl)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) typically involves multiple steps, starting with the preparation of the cyclopropylamine core. This core is then reacted with chlorobenzyl chloride and ethyl acetate under controlled conditions to form the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide.

Major Products Formed

Oxidation: : Formation of corresponding oxo-compounds.

Reduction: : Formation of reduced derivatives.

Substitution: : Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : It could be explored for its therapeutic potential in drug development.

Industry: : It might find use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) exerts its effects would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through detailed studies.

Comparison with Similar Compounds

Zaleplon (C₁₇H₁₅N₅O)

- Structural Differences: Zaleplon replaces the cyclopropylazane and chlorobenzyl groups with a pyrazolopyrimidine heterocycle.

- Biological Implications: Zaleplon’s pyrazolopyrimidine core targets GABAₐ receptors, whereas the target compound’s chlorobenzyl groups may favor interactions with hydrophobic protein pockets.

Mechlorethamine (C₅H₁₁Cl₂N)

- Reactivity Profile : Mechlorethamine’s bis-chloroethylamine groups enable DNA crosslinking via alkylation, a mechanism absent in the target compound due to its stable acetamide and cyclopropane moieties .

- Therapeutic Implications: While Mechlorethamine is cytotoxic (used in chemotherapy), the target compound’s lack of reactive electrophilic sites suggests a non-alkylating mechanism, possibly targeting enzymatic or receptor pathways.

2-(Diisopropylamino)ethyl chloride (C₈H₁₈ClN)

- Functional Group Contrast: The diisopropylamino and chloroethyl groups in this compound confer volatility and reactivity, making it a precursor in organophosphonate synthesis. In contrast, the target compound’s bulky acetamide and chlorobenzyl groups reduce volatility, enhancing suitability for pharmaceutical formulations .

Research Findings and Inferences

Metabolic Stability : The cyclopropyl group in the target compound likely resists cytochrome P450-mediated oxidation, a common metabolic pathway for alkylamines like Mechlorethamine .

Synthetic Utility: Unlike 2-(diisopropylamino)ethyl chloride, the target compound’s complex structure necessitates multi-step synthesis, limiting its use as an intermediate but favoring specialized applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2'-(cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide)?

Answer:

The synthesis involves multi-step reactions, typically starting with cyclopropylamine and chloro-substituted benzyl precursors. Key steps include:

- Amide bond formation : Reacting cyclopropylamine derivatives with activated esters (e.g., chloroacetyl chloride) under anhydrous conditions.

- Alkylation : Introducing the 2-chlorobenzyl group via nucleophilic substitution, requiring precise temperature control (0–5°C) to minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in methanol/acetone mixtures for high-purity crystals .

Critical parameters : Use of catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide coupling and triethylamine as a base to neutralize HCl byproducts .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, chlorobenzyl aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z matching CHClNO) .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the cyclopropyl ring’s puckering angle and chlorobenzyl dihedral angles can be resolved with R-factors < 0.05 .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N motifs) to explain packing stability. R_2$$^2(8) graph-set motifs are common in amides .

Note : Crystallize the compound in a 1:1 methanol/acetone mixture to obtain diffraction-quality crystals .

Advanced: How can computational methods (e.g., DFT) reconcile discrepancies between experimental and theoretical bioactivity data?

Answer:

- Density Functional Theory (DFT) : Optimize the structure at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental inhibition efficiencies (e.g., IC) to validate reactivity predictions .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase), focusing on chlorobenzyl and cyclopropyl moieties as key binding groups .

Example : A >10% deviation between theoretical and experimental inhibition may indicate unaccounted solvation effects or protonation states .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 298 K and 223 K. For example, splitting of N–CH signals may indicate restricted rotation .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in the chlorobenzyl group and confirm through-space couplings (NOESY) for stereochemical clarity .

- Cross-validation : Compare IR carbonyl stretches (1680–1700 cm) with X-ray-derived bond lengths to confirm amide tautomerization .

Basic: What are the compound’s key physicochemical properties relevant to formulation studies?

Answer:

- LogP : Predicted ~3.0 (experimental via shake-flask method), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- Solubility : Sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL) for in vitro assays .

- Stability : Susceptible to hydrolysis under acidic conditions (pH < 4); store at –20°C under nitrogen .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

Answer:

- Chiral chromatography : Use cellulose-based CSPs (e.g., Chiralpak IC) to separate enantiomers, achieving >99% ee .

- Flow chemistry : Continuous reactors with immobilized enzymes (e.g., lipases) for asymmetric amide bond formation, reducing racemization .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to terminate at >95% conversion .

Advanced: How can researchers investigate the compound’s metabolic stability in preclinical models?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Key metabolic pathways include N-deethylation and cyclopropane ring oxidation .

- Isotope labeling : Synthesize -labeled cyclopropyl groups to track metabolic fate using mass spectrometry .

- CYP inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.